Progesterone Receptor Binding Affinity: 4-Methylbenzoyl vs. Unsubstituted Benzoyl Parent Compound
The target compound (4-methylbenzoyl derivative, compound 1d in Combs et al. Part 2) demonstrates measurable progesterone receptor binding with an IC₅₀ of 416 nM in a competitive radioligand binding assay using human TE85 osteosarcoma cells and (Z)-[¹²⁵I]-17α-(2-iodovinyl)-19-nor-testosterone as the radioligand [1][2]. In direct contrast, the unsubstituted benzoyl parent compound (1a, CAS 109809-47-4) is entirely inactive in the same assay system, with an IC₅₀ > 1000 nM—representing a minimum 2.4-fold loss of binding affinity upon removal of the 4-methyl group [1]. This comparison was performed within the same publication, using identical assay conditions, eliminating inter-laboratory variability as a confounding factor.
| Evidence Dimension | Progesterone receptor competitive binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 416 nM (single determination, compound 1d, 4-methylbenzoyl substituent) |
| Comparator Or Baseline | Compound 1a (unsubstituted benzoyl, CAS 109809-47-4): IC₅₀ > 1000 nM (inactive) |
| Quantified Difference | Minimum 2.4-fold improvement in IC₅₀ (416 nM vs. >1000 nM); qualitative change from inactive to measurable binding |
| Conditions | Competitive radioligand binding assay; human TE85 osteosarcoma cells; (Z)-[¹²⁵I]-17α-(2-iodovinyl)-19-nor-testosterone radioligand; J. Med. Chem. 1995, Table 2 [1] |
Why This Matters
This demonstrates that the 4-methyl group is structurally essential for PR engagement within the 3-phenyl-tetrahydropyridazine series; procurement of the unsubstituted benzoyl analog as a substitute would yield a compound devoid of this primary biological activity.
- [1] Combs DW, Reese K, Cornelius LAM, Gunnet JW, Cryan EV, Granger KS, Jordan JJ, Demarest KT. Nonsteroidal progesterone receptor ligands. 2. High-affinity ligands with selectivity for bone cell progesterone receptors. J Med Chem. 1995;38(25):4880-4884. Table 2: compound 1a IC₅₀ > 1000 nM; compound 1d IC₅₀ = 416 nM. View Source
- [2] BindingDB. BDBM50048161: CHEMBL144345. IC₅₀ = 416 nM. Binding affinity against Progesterone receptor in human TE85 osteosarcoma cells using (Z)-[¹²⁵I]-17-alpha-(2-iodovinyl)-19-nor-testosterone. View Source
